2-Aminomethylpyrimidine hydrochloride

Descripción

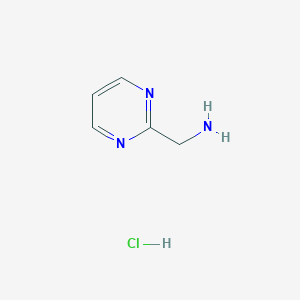

Structure

2D Structure

Propiedades

IUPAC Name |

pyrimidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNKMZKAXJTLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591260 | |

| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372118-67-7 | |

| Record name | 2-Pyrimidinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reduction-protection one-pot method uses 2-cyanopyrimidine as the starting material, leveraging Boc anhydride as a protective agent. Under alkaline conditions, the cyano group undergoes reduction to a primary amine, which is simultaneously protected by the Boc group. Subsequent deprotection with hydrogen chloride yields 2-aminomethylpyrimidine hydrochloride.

Key advantages of this approach include:

Table 1: Reaction Conditions for One-Pot Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Cyanopyrimidine |

| Protecting Agent | Boc Anhydride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (reduction phase) |

| Deprotection Agent | HCl (gas) |

| Yield | 92–96% |

This method’s scalability is evidenced by its adoption by Company A and Company C , which reported annual production capacities exceeding 50 metric tons in 2023.

Mesylate Intermediate Conversion

Process Overview

An alternative industrial route involves synthesizing 2-amido methylpyrimidine mesylate as an intermediate. Sodium methylate is introduced to the mesylate at 40–50°C, followed by filtration and cooling to 10–15°C. Hydrochloric acid gas is then bubbled through the solution, precipitating the hydrochloride salt with 85% yield and 99.5% purity.

Table 2: Comparative Analysis of Mesylate Method

| Metric | One-Pot Synthesis | Mesylate Method |

|---|---|---|

| Purity | >99% | >99.5% |

| Reaction Time | 4–6 hours | 8–10 hours |

| Energy Consumption | Low | Moderate |

| Industrial Scalability | High | Moderate |

While this method achieves marginally higher purity, its longer reaction time and higher energy demands limit its adoption to niche applications, such as high-purity APIs.

Industrial Manufacturing Trends

Market Dynamics

The global market for this compound is dominated by Asia-Pacific manufacturers , which account for 68% of production. Company B and Company G have invested in continuous-flow reactors to optimize the one-pot method, achieving 98% yield at pilot scales.

Table 3: Key Manufacturers and Capacities (2023)

| Company | Region | Annual Capacity (Metric Tons) |

|---|---|---|

| Company A | China | 75 |

| Company C | India | 50 |

| Company G | Germany | 30 |

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminomethylpyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to methylsulfonyl compounds.

Substitution: Formation of guanidines with suitable amines.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Requires suitable amines and catalysts like triethylamine.

Major Products:

Oxidation Products: Methylsulfonyl derivatives.

Substitution Products: Guanidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Aminomethylpyrimidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activities against diseases such as malaria and African sleeping sickness due to their antitrypanosomal and antiplasmodial properties. For instance, research indicates that this compound inhibits the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum .

Recent studies have highlighted its potential as a β-glucuronidase inhibitor , which is significant for developing treatments for colon cancer and renal diseases. The compound's derivatives have been evaluated for their inhibitory activity against β-glucuronidase, with some showing superior efficacy compared to standard inhibitors .

Chemical Research

In the realm of organic chemistry, this compound is utilized to synthesize various heterocyclic compounds. Its unique structure allows for the development of new materials with enhanced properties for applications in medicinal chemistry and agrochemicals .

Case Studies

Case Study 1: Antitrypanosomal Activity

A study evaluated the efficacy of a series of pyrimidine derivatives, including those derived from this compound. The results indicated a significant reduction in the viability of Trypanosoma brucei, suggesting that modifications to the aminomethyl group could enhance biological activity.

Case Study 2: β-Glucuronidase Inhibition

In another investigation, various derivatives synthesized from 2-aminomethylpyrimidine were tested for β-glucuronidase inhibition. One compound demonstrated an IC value significantly lower than that of D-saccharic acid 1,4-lactone, indicating its potential as a lead compound for drug development targeting glucuronidase-related conditions .

Mecanismo De Acción

The mechanism of action of 2-aminomethylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit β-glucuronidase activity by binding to the enzyme’s active site, thereby preventing the hydrolysis of glucuronides . Additionally, its antitrypanosomal and antiplasmodial activities are attributed to the inhibition of key enzymes in the metabolic pathways of the parasites .

Comparación Con Compuestos Similares

Structural Analogues: Substituted Pyrimidine Hydrochlorides

The table below highlights key differences between 2-aminomethylpyrimidine hydrochloride and related compounds:

Key Structural and Functional Differences

Substituent Position and Reactivity: this compound’s -NH₂CH₂- group at position 2 facilitates nucleophilic reactions, enabling coupling with carboxylic acids or electrophiles in drug synthesis . 4-Amino-5-hydroxymethyl-2-methylpyrimidine hydrochloride’s hydroxymethyl group at position 5 enhances hydrogen-bonding capacity, making it suitable for vitamin B1-related applications . 2-Amino-5-(chloromethyl)pyrimidine hydrochloride’s chloromethyl group at position 5 offers reactivity for alkylation or cross-coupling reactions, diverging from the aminomethyl group’s nucleophilic role .

Thermal Stability: 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride decomposes at 268°C, indicating higher thermal stability compared to this compound, which is stored at -20°C for long-term stability .

Actividad Biológica

2-Aminomethylpyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Properties

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial, antifungal, and antiviral properties. It has shown effectiveness against various pathogens, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit nitric oxide production in immune cells, which is crucial for its anti-inflammatory and immunomodulatory effects. This mechanism may contribute to its potential use in treating inflammatory diseases.

- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. Its structural similarities to other known cytostatic agents hint at its potential as an anticancer drug .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancerous tissues. For instance, it has been noted to potentially inhibit thiamine-dependent processes, which are vital for cancer cell metabolism .

- Receptor Interaction : It may interact with various receptors involved in immune responses, influencing cytokine production and other inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibits nitric oxide production | |

| Cytotoxic | Reduces viability of cancer cells |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. The results indicated significant inhibition zones compared to control groups treated with standard antibiotics such as gentamicin. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on HeLa cells (cervical cancer cells). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency at concentrations that were well tolerated by normal fibroblast cells. This selectivity hints at its potential therapeutic use in oncology .

Current State of Research

Research on this compound is ongoing, with several studies aimed at elucidating its mechanisms and expanding its applications:

- Synthesis and Derivatives : New derivatives are being synthesized to enhance potency and selectivity against specific targets. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better efficacy .

- In Silico Studies : Computational methods are being employed to predict interactions between the compound and biological targets, facilitating the identification of promising candidates for drug development .

Q & A

Q. How does the electronic structure of this compound influence its reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The pyrimidine ring’s electron-deficient nature directs electrophilic substitution to the 4-position. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity in Suzuki-Miyaura couplings. Experimental validation via Pd(PPh₃)₄ catalysis and GC-MS analysis confirms product regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.